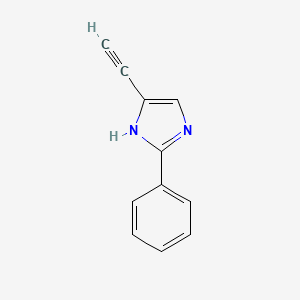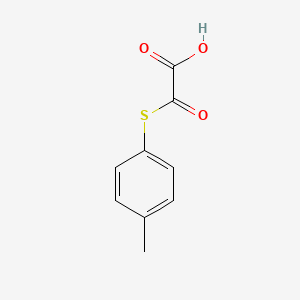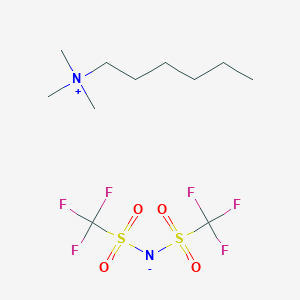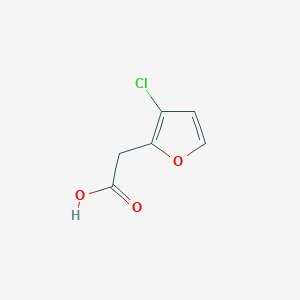
3-Chlorofuran-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorofuran-2-acetic Acid is a chemical compound with the CAS Number: 1378768-90-1 . It has a molecular weight of 160.56 and its IUPAC name is (3-chloro-2-furyl)acetic acid . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound stored at refrigerator temperatures . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
3-Chlorofuran-2-acetic acid has a wide range of potential applications in the scientific research field. It has been used in the synthesis of a variety of compounds, including heterocyclic aromatic compounds and organophosphorus compounds. It has also been used in the synthesis of small molecules, such as amino acids and peptides. Additionally, this compound has been used in the synthesis of biologically active compounds, such as antibiotics, antiviral agents, and anti-cancer agents.
Wirkmechanismus
The mechanism of action of 3-Chlorofuran-2-acetic acid is not fully understood. However, it is thought to act as an acid catalyst in certain reactions, such as the synthesis of heterocyclic aromatic compounds. Additionally, this compound is thought to act as a nucleophile in certain reactions, such as the synthesis of organophosphorus compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been shown to be non-toxic in mice and rats, suggesting that it may be safe for use in humans. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chlorofuran-2-acetic acid has several advantages for use in lab experiments. It is highly reactive and has a low toxicity, making it an attractive choice for scientists to use in their research. Additionally, it can be easily synthesized and can be used in a variety of reactions. However, this compound is also limited in its use. It has a low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound is not as widely available as other compounds, which can make it difficult to obtain.
Zukünftige Richtungen
The potential applications of 3-Chlorofuran-2-acetic acid are vast, and there are many future directions for research. One area of research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to identify potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential uses in the synthesis of other compounds. Finally, further research is needed to develop methods to increase the solubility of this compound in water, which would make it easier to work with in certain experiments.
Synthesemethoden
3-Chlorofuran-2-acetic acid can be synthesized in a variety of ways, including through the reaction of furan-2-acetic acid with phosphorus oxychloride. This reaction produces a mixture of this compound and 2-chlorofuran-3-acetic acid. The mixture can then be separated through a series of distillations and crystallizations. Another method of synthesis involves the reaction of furan-2-acetic acid with thionyl chloride. This reaction produces a mixture of this compound and 2-chlorofuran-3-acetic acid, which can also be separated through a series of distillations and crystallizations.
Safety and Hazards
The safety information for 3-Chlorofuran-2-acetic Acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(3-chlorofuran-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEBCGMJVBZDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

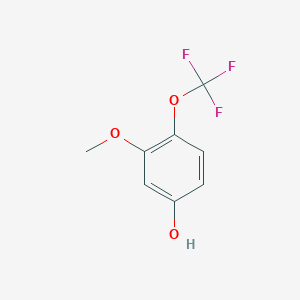


![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)
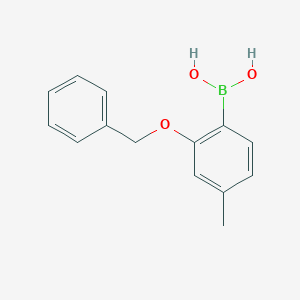

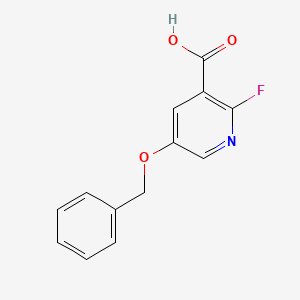
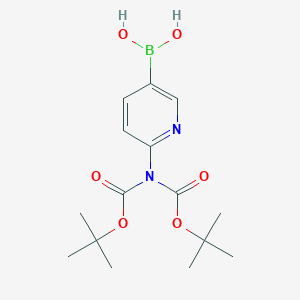
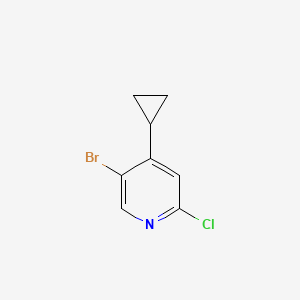
![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)

